molecular formula C16H23N3O4S B14943666 N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Katalognummer: B14943666
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: WVUOGYCCCLZNTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a piperidino group, and a sulfonyl group attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenyl sulfone with acetic anhydride to form N-acetyl-4-aminophenyl sulfone. This intermediate is then reacted with piperidine and formaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N1-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the piperidino group can interact with receptors or enzymes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidino group, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C16H23N3O4S

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-[[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C16H23N3O4S/c1-12(20)17-11-14-7-9-19(10-8-14)24(22,23)16-5-3-15(4-6-16)18-13(2)21/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21)

InChI-Schlüssel

WVUOGYCCCLZNTO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.